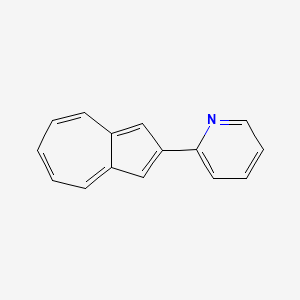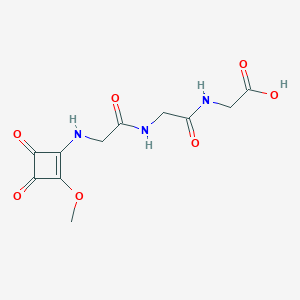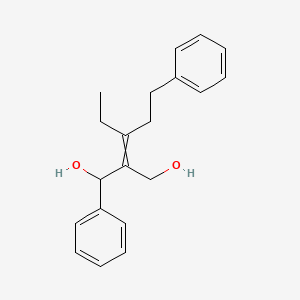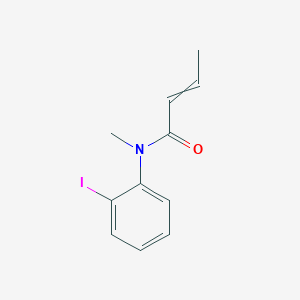![molecular formula C15H21NO2 B12603044 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid CAS No. 916134-96-8](/img/structure/B12603044.png)
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid is a chemical compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylic acid group. The compound also features a 4-methylphenyl group attached to the piperidine ring via an ethyl linker. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylacetic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place under reflux conditions in an organic solvent like dichloromethane. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethyl linker or the piperidine ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carboxylic acid group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the methylphenyl group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as a lead compound in drug discovery, particularly in the development of drugs targeting the central nervous system.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as in medicinal chemistry or biological research.
Comparaison Avec Des Composés Similaires
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid can be compared with other similar compounds, such as:
4-[2-(2-Methylphenyl)ethyl]piperidine: This compound has a similar structure but with a 2-methylphenyl group instead of a 4-methylphenyl group. The positional difference of the methyl group can lead to variations in chemical reactivity and biological activity.
Pyrrolidine derivatives: Compounds containing a pyrrolidine ring, such as pyrrolidine-2-one, share some structural similarities with piperidine derivatives. the five-membered pyrrolidine ring imparts different steric and electronic properties compared to the six-membered piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperidine ring and a carboxylic acid group, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
916134-96-8 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-12-2-4-13(5-3-12)6-7-14-8-10-16(11-9-14)15(17)18/h2-5,14H,6-11H2,1H3,(H,17,18) |
Clé InChI |
GTHBTJFSZAIYEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)


![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)


![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)

![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)

